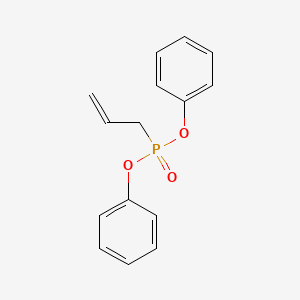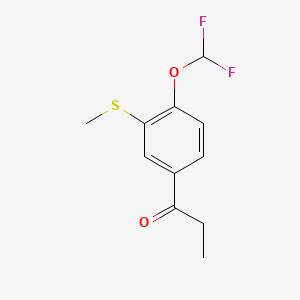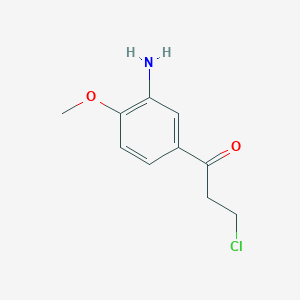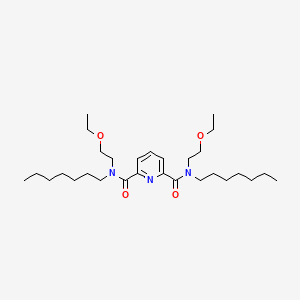
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with difluoromethoxy and trifluoromethylthio groups. The bromopropyl group is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The compound may undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the bromopropyl group.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving the interaction of fluorinated and sulfur-containing compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine and sulfur atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other benzene derivatives with bromopropyl, difluoromethoxy, and trifluoromethylthio groups. What sets 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene apart is its unique combination of these substituents, which can result in distinct chemical and biological properties. Examples of similar compounds include:
- 1-(3-Bromopropyl)-3-(methoxy)-4-(trifluoromethylthio)benzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(methylthio)benzene
Properties
Molecular Formula |
C11H10BrF5OS |
|---|---|
Molecular Weight |
365.16 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-(difluoromethoxy)-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10BrF5OS/c12-5-1-2-7-3-4-9(19-11(15,16)17)8(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
SZOXKZLIQKGDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)OC(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)

![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)

![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)



![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)



